molecular formula C17H17NO4 B6404642 5-Nitro-3-(4-T-butylphenyl)benzoic acid CAS No. 1261911-80-1

5-Nitro-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404642
CAS No.: 1261911-80-1
M. Wt: 299.32 g/mol
InChI Key: JYHHDNZXXXNBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3-(4-T-butylphenyl)benzoic acid is an aromatic compound characterized by the presence of a nitro group and a tert-butylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(4-T-butylphenyl)benzoic acid typically involves the nitration of a suitable precursor, such as 3-(4-T-butylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitro-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways and enzyme activities, contributing to its observed biological activities .

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Nitrobenzoic acid

Comparison: 5-Nitro-3-(4-T-butylphenyl)benzoic acid is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other nitrobenzoic acid derivatives .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(9-12)18(21)22/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHDNZXXXNBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690601
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-80-1
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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